molecular formula C13H7ClFNO4 B1455338 4-(2-Chloro-4-nitrophenoxy)-3-fluorobenzaldehyde CAS No. 1178786-06-5

4-(2-Chloro-4-nitrophenoxy)-3-fluorobenzaldehyde

Cat. No.: B1455338
CAS No.: 1178786-06-5
M. Wt: 295.65 g/mol
InChI Key: XIGDEDHEOAOOON-UHFFFAOYSA-N
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Description

4-(2-Chloro-4-nitrophenoxy)-3-fluorobenzaldehyde is an organic compound that features a complex aromatic structure It is characterized by the presence of chloro, nitro, and fluorine substituents on a benzaldehyde core

Properties

IUPAC Name

4-(2-chloro-4-nitrophenoxy)-3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFNO4/c14-10-6-9(16(18)19)2-4-12(10)20-13-3-1-8(7-17)5-11(13)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGDEDHEOAOOON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)F)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-4-nitrophenoxy)-3-fluorobenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common route includes the nitration of 2-chlorophenol to produce 2-chloro-4-nitrophenol, which is then reacted with 3-fluorobenzaldehyde under specific conditions to yield the target compound. The reaction conditions often involve the use of solvents like xylene and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-4-nitrophenoxy)-3-fluorobenzaldehyde undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups, the compound can participate in electrophilic aromatic substitution reactions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid can be used under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Nucleophilic Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Reduction: 4-(2-Chloro-4-aminophenoxy)-3-fluorobenzaldehyde.

    Nucleophilic Substitution: 4-(2-Hydroxy-4-nitrophenoxy)-3-fluorobenzaldehyde.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of 4-(2-Chloro-4-nitrophenoxy)-3-fluorobenzaldehyde exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of several derivatives of this compound and their effects on human cancer cell lines. The findings indicated that certain modifications to the aldehyde group enhanced cytotoxicity against breast cancer cells by targeting specific signaling pathways involved in tumor growth .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Its structural features allow it to interact with bacterial membranes and inhibit crucial metabolic pathways.

Case Study : In a recent study, researchers tested the efficacy of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed a notable reduction in bacterial growth, suggesting potential as a lead compound for developing new antibiotics .

Building Block for Synthesis

This compound serves as an essential building block in the synthesis of more complex organic molecules. Its reactive aldehyde group allows for various chemical transformations, including condensation reactions and nucleophilic additions.

Data Table: Synthetic Routes Using this compound

Reaction TypeConditionsProduct
CondensationBase-catalyzedSchiff bases
Nucleophilic AdditionAlcohols or aminesAlcohol derivatives
ReductionNaBH4 or LiAlH4Alcohol derivatives

Dye Synthesis

Due to its chromophoric properties, this compound is utilized in synthesizing dyes and pigments for various applications in textiles and coatings.

Case Study : A research article highlighted the use of this compound in developing a new class of fluorescent dyes that exhibited high stability and brightness under UV light. These dyes were tested for their applicability in commercial textile products, showing promising results .

Mechanism of Action

The mechanism by which 4-(2-Chloro-4-nitrophenoxy)-3-fluorobenzaldehyde exerts its effects is largely dependent on its functional groups. The nitro group can participate in redox reactions, while the aldehyde group can form Schiff bases with amines. These interactions can affect various molecular targets and pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom, in particular, can influence the compound’s electronic properties and reactivity, making it valuable in specialized synthetic applications .

Biological Activity

4-(2-Chloro-4-nitrophenoxy)-3-fluorobenzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C13H8ClN2O3F
  • Molecular Weight : 292.66 g/mol

The biological activity of this compound can be attributed to its interactions with various biological targets, including:

  • Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can interact with neurotransmitter receptors, potentially affecting neurotransmission and signaling pathways.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate potent inhibition against various bacterial strains with IC50 values ranging from 48.9 μM to 57.7 μM for cell growth inhibition .

Antifungal Activity

In a study focusing on the antifungal properties of structurally similar compounds, it was observed that certain derivatives maintained good antifungal effects, with IC50 values comparable to those of known antifungal agents . The presence of specific substituents on the phenyl rings appears to enhance activity against fungi such as Candida albicans.

Anticancer Potential

The compound's structure suggests potential anticancer activity. Analogues have been tested for antiproliferative effects against cancer cell lines such as HeLa and MCF-7, showing promising results with low GI50 values (0.022 μM and 0.035 μM respectively) . These findings indicate that modifications in the molecular structure can significantly enhance anticancer efficacy.

Study on Antiepileptic Effects

A study investigated the anti-epileptic effects of a related compound, GM-90432, which shares structural characteristics with this compound. This compound demonstrated neuroprotective properties in zebrafish models, suggesting that similar mechanisms may be applicable to the target compound . The study highlighted the modulation of neurotransmitter levels and oxidative stress reduction as key factors in its efficacy.

Antiproliferative Activity Assessment

Another research effort focused on evaluating the antiproliferative activities of various derivatives, including those structurally related to this compound. The results indicated significant inhibition of cell growth in treated cancer cells, reinforcing the potential therapeutic applications in oncology .

Data Table: Biological Activity Overview

Biological Activity IC50/Effect Reference
Antimicrobial48.9 - 57.7 μM
AntifungalComparable to known agents
Anticancer (HeLa)GI50 = 0.022 μM
NeuroprotectiveEffective in zebrafish model

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-(2-Chloro-4-nitrophenoxy)-3-fluorobenzaldehyde?

  • Methodology :

  • Step 1 : Start with 3-fluorobenzaldehyde derivatives (e.g., 3-fluorobenzaldehyde, CAS 456-48-4 ) as the aldehyde precursor.
  • Step 2 : Introduce the 2-chloro-4-nitrophenoxy group via nucleophilic aromatic substitution (SNAr) using 2-chloro-4-nitrophenol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). This method is analogous to phenolic coupling in benzaldehyde derivatives .
  • Step 3 : Monitor reaction progress via TLC and purify using column chromatography (e.g., petroleum ether/ethyl acetate gradients) .

Q. How can purity and structural integrity be validated during synthesis?

  • Methodology :

  • HPLC : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to confirm >95% purity, as demonstrated for fluorobenzaldehyde derivatives .
  • Spectroscopy : Characterize via ¹H/¹³C NMR (e.g., δ ~10 ppm for aldehyde protons, δ ~160 ppm for carbonyl carbons) and HR-MS for molecular ion verification .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved?

  • Methodology :

  • Single-Crystal X-Ray Diffraction : Resolve ambiguities in substituent positions (e.g., chloro vs. nitro orientation) by growing crystals via slow evaporation in methanol/chloroform and analyzing with MoKα radiation (λ = 0.71073 Å). Refinement software (e.g., SHELXL) can confirm bond angles/distances .
  • DFT Calculations : Validate experimental data using Density Functional Theory (e.g., B3LYP/6-311G(d,p)) to model electronic environments and compare with observed NMR shifts .

Q. What intermolecular interactions dominate the crystal packing of this compound?

  • Methodology :

  • Hirshfeld Surface Analysis : Map normalized contact distances (di, de) to identify dominant interactions (e.g., C–H···O hydrogen bonds, π-π stacking). For fluorinated benzaldehydes, F···H contacts often contribute ~10% of surface interactions .
  • Energy Frameworks : Use Crystal Explorer 3.1 to calculate lattice energy contributions (e.g., dispersion vs. electrostatic forces) .

Q. How does the electron-withdrawing nitro group influence reactivity in downstream functionalization?

  • Methodology :

  • Kinetic Studies : Compare reaction rates of nitro-containing vs. non-nitro analogs in nucleophilic additions (e.g., Grignard reactions). Monitor via in situ IR spectroscopy for aldehyde C=O band reduction (~1700 cm⁻¹) .
  • Electrochemical Analysis : Perform cyclic voltammetry in DMSO to measure reduction potentials, revealing nitro group’s electron-deficient nature (e.g., E1/2 ≈ −0.8 V vs. Ag/AgCl) .

Data Contradiction Analysis

Q. Discrepancies observed in melting points across studies: How to address?

  • Methodology :

  • Purification : Re-crystallize from ethanol/water to eliminate impurities, as melting points (mp) for fluorinated benzaldehydes are sensitive to residual solvents (e.g., mp 46–49°C for 4-chloro-3-fluorobenzaldehyde ).
  • DSC Analysis : Use Differential Scanning Calorimetry (heating rate: 10°C/min) to detect polymorphic transitions or decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Chloro-4-nitrophenoxy)-3-fluorobenzaldehyde
Reactant of Route 2
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4-(2-Chloro-4-nitrophenoxy)-3-fluorobenzaldehyde

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